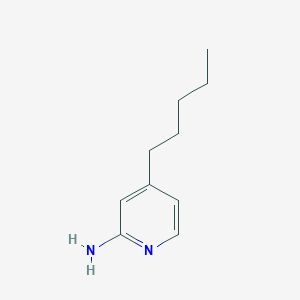
Octacosyl (E)-ferulate
Vue d'ensemble
Description
Octacosyl (E)-ferulate is a compound that belongs to the class of ferulic acid esters. It is formed by the esterification of octacosanol, a long-chain fatty alcohol, with ferulic acid, a phenolic compound. This compound is known for its potential antioxidant properties and is found in various plant-based materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacosyl (E)-ferulate typically involves the esterification of octacosanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as immobilized enzymes, can enhance the efficiency and selectivity of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Octacosyl (E)-ferulate can undergo various chemical reactions, including:
Oxidation: The phenolic group in ferulic acid can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce octacosanol and ferulic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Octacosanol and ferulic acid.
Hydrolysis: Octacosanol and ferulic acid.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of octacosyl (E)-ferulate primarily involves its antioxidant activity. The phenolic group in ferulic acid can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the long-chain fatty alcohol (octacosanol) may enhance the compound’s ability to integrate into cell membranes, providing further protection against oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacosanol: A long-chain fatty alcohol with potential cholesterol-lowering effects.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Other Ferulic Acid Esters: Compounds like ethyl ferulate and methyl ferulate, which also exhibit antioxidant properties.
Uniqueness
Octacosyl (E)-ferulate is unique due to the combination of a long-chain fatty alcohol and a phenolic acid. This combination enhances its solubility in lipophilic environments and its ability to integrate into biological membranes, providing a dual protective effect against oxidative stress.
Propriétés
IUPAC Name |
octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLOISSVVAGBD-NHQGMKOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35321-71-2 | |
| Record name | Cluytyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


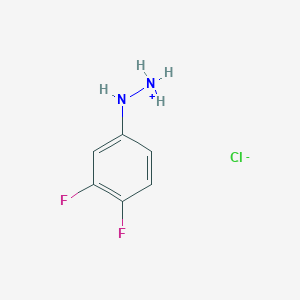
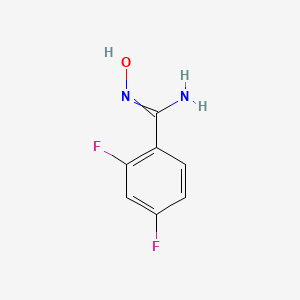
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7726051.png)
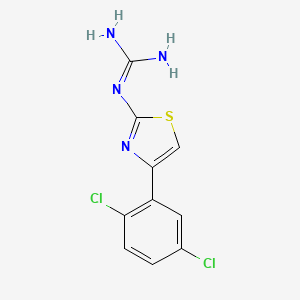
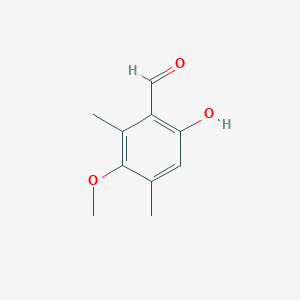
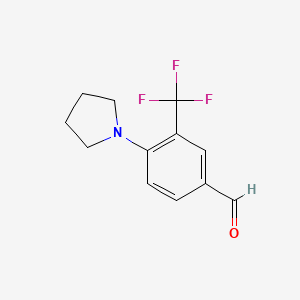
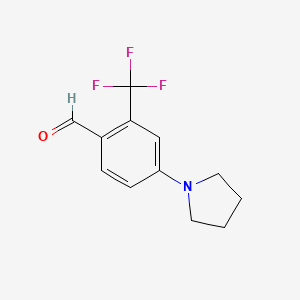
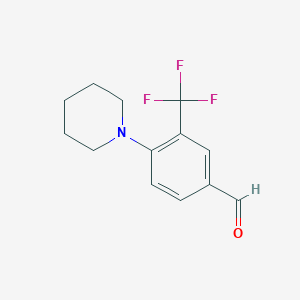

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B7726100.png)
![1-[3-(2-Thienyl)phenyl]ethanone](/img/structure/B7726101.png)
![3-(3-Chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7726103.png)
